molecular formula C73H99N15O18 B1668486 1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin CAS No. 86170-12-9

1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin

Cat. No.: B1668486
CAS No.: 86170-12-9
M. Wt: 1474.7 g/mol
InChI Key: HTEPNQQGQXAYEW-YQENAMKYSA-N
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Description

CGP 23996 is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is particularly notable for its non-reducible nature, making it suitable for iodination and binding assays for somatostatin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 23996 involves the creation of a non-reducible analog of somatostatin. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized to maintain its stability and binding affinity to somatostatin receptors .

Industrial Production Methods

Industrial production methods for CGP 23996 are not publicly detailed, but they likely involve standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent purification processes to ensure the compound’s purity and efficacy .

Scientific Research Applications

CGP 23996 has several scientific research applications:

    Chemistry: Used in binding assays to study the interaction between somatostatin and its receptors.

    Biology: Helps in understanding the distribution and function of somatostatin receptors in different tissues.

    Medicine: Potential applications in diagnostic imaging and therapeutic interventions targeting somatostatin receptors.

    Industry: Utilized in the development of diagnostic tools and research reagents.

Mechanism of Action

CGP 23996 exerts its effects by binding to somatostatin receptors, specifically the subtypes that are sensitive to non-reducible analogs. This binding inhibits the release of various secondary messengers, thereby modulating neurotransmission and cell proliferation. The molecular targets include somatostatin receptor subtypes SRIF1 and SRIF2 .

Comparison with Similar Compounds

Similar Compounds

    MK 678: Another somatostatin analog that binds selectively to different somatostatin receptor subtypes.

    CGP 54626: A compound with similar binding properties but different receptor subtype specificity.

    CGP 37849: Another analog used in similar binding assays.

Uniqueness

CGP 23996 is unique due to its non-reducible nature, which makes it particularly stable and suitable for iodination. This stability allows for more accurate and reliable binding assays compared to other somatostatin analogs .

Properties

CAS No.

86170-12-9

Molecular Formula

C73H99N15O18

Molecular Weight

1474.7 g/mol

IUPAC Name

(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid

InChI

InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1

InChI Key

HTEPNQQGQXAYEW-YQENAMKYSA-N

Isomeric SMILES

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin
CGP 23996
CGP-23996
somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)-
somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
Reactant of Route 2
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
Reactant of Route 3
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
Reactant of Route 4
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
Reactant of Route 5
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
Reactant of Route 6
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin

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